
3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Heterocyclic Compounds Synthesis
The compound is related to the synthesis of novel heterocyclic compounds, which are explored for their potential anti-inflammatory and analgesic properties. For instance, related compounds have been synthesized from reactions involving visnaginone or khellinone derivatives. These compounds are screened for their COX-1/COX-2 inhibitory activity, showing significant anti-inflammatory and analgesic activities, indicating their potential in drug development for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Polymer Chemistry
In the realm of polymer chemistry, related compounds have been used to synthesize polymers with specific functional groups, such as thiol groups. For example, the synthesis of poly(2-oxazoline)s with pendant thiol groups from a monomer similar to the query compound. These polymers find applications in materials science, demonstrating the versatility of the chemical structure for various scientific applications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Antimicrobial Agents
The structural framework of the compound is also foundational for developing new antimicrobial agents. Research has been conducted on quinazoline derivatives, demonstrating significant potential as antimicrobial agents. These compounds are evaluated for their efficacy against various bacterial and fungal strains, highlighting the importance of this chemical structure in the search for new, effective antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
Moreover, the compound's framework has been utilized in synthesizing derivatives with potential anticancer activity. Specifically, research into quinazoline derivatives has shown promise in the development of treatments targeting cancer cells, including breast cancer MCF-7 cell lines. Such studies are crucial for expanding the arsenal of anticancer drugs, with specific compounds demonstrating significant activity compared to established chemotherapy agents (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-methoxybenzaldehyde with diethyl malonate to form 2-methoxybenzylidenemalononitrile. This intermediate is then reacted with ethylenediamine to form 3-(2-(diethylamino)ethyl)-2-methoxybenzylidenemalononitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, followed by cyclization with thiourea to form the tetrahydroquinazoline ring. The resulting compound is then acylated with 4-chlorobutyryl chloride to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "diethyl malonate", "ethylenediamine", "thiourea", "lithium aluminum hydride", "4-chlorobutyryl chloride" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with diethyl malonate to form 2-methoxybenzylidenemalononitrile", "Step 2: Reaction of 2-methoxybenzylidenemalononitrile with ethylenediamine to form 3-(2-(diethylamino)ethyl)-2-methoxybenzylidenemalononitrile", "Step 3: Reduction of the nitrile group to an amine using lithium aluminum hydride", "Step 4: Cyclization of the resulting amine with thiourea to form the tetrahydroquinazoline ring", "Step 5: Acylation of the tetrahydroquinazoline ring with 4-chlorobutyryl chloride to form the final product" ] } | |
Numéro CAS |
403728-40-5 |
Formule moléculaire |
C23H28N4O3S |
Poids moléculaire |
440.56 |
Nom IUPAC |
3-[2-(diethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H28N4O3S/c1-4-26(5-2)12-13-27-22(29)18-11-10-16(14-19(18)25-23(27)31)21(28)24-15-17-8-6-7-9-20(17)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,28)(H,25,31) |
Clé InChI |
CVPRCXJJRDTJQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

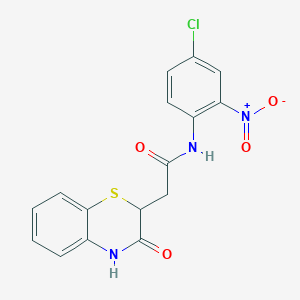
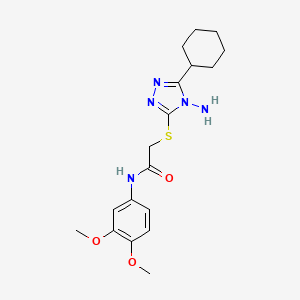
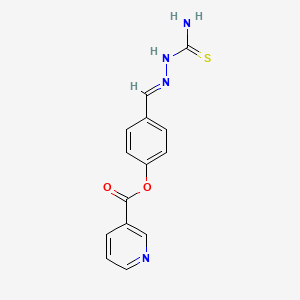
![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)
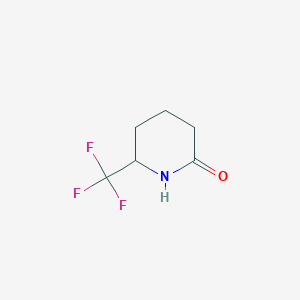
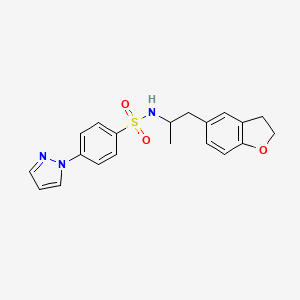

![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)
